![molecular formula C8H15F2N B2369289 1-(4,4-Difluorocyclohexyl)ethan-1-amine CAS No. 1450660-63-5](/img/structure/B2369289.png)
1-(4,4-Difluorocyclohexyl)ethan-1-amine
Overview
Description
“1-(4,4-Difluorocyclohexyl)ethan-1-amine” is a chemical compound with the CAS Number: 1450660-63-5 . It has a molecular weight of 163.21 . The IUPAC name for this compound is 1-(4,4-difluorocyclohexyl)ethan-1-amine .
Molecular Structure Analysis
The InChI code for “1-(4,4-Difluorocyclohexyl)ethan-1-amine” is 1S/C8H15F2N/c1-6(11)7-2-4-8(9,10)5-3-7/h6-7H,2-5,11H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-(4,4-Difluorocyclohexyl)ethan-1-amine” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Catalysis and Synthesis
1-(4,4-Difluorocyclohexyl)ethan-1-amine and related compounds have been utilized in various catalytic and synthetic applications. Notably, they have been employed in asymmetric syntheses and catalytic reactions:
- Asymmetric Synthesis of γ-Nitrocarbonyl Compounds : Chiral tertiary amines bearing squaramide fragments, related to 1-(4,4-Difluorocyclohexyl)ethan-1-amine, have demonstrated efficiency in catalyzing asymmetric additions of β-dicarbonyl compounds to nitroolefins. This has led to the production of adducts with high yield and enantiomeric excess, highlighting the utility of these compounds in asymmetric synthesis (Kostenko et al., 2018).
Coordination Chemistry and Metal Complexes
These compounds have also found use in coordination chemistry, particularly in forming complexes with metals:
- Cu(II) Complex Synthesis : The versatile binding properties of di-pyridyl ligands, which include derivatives of 1-(4,4-Difluorocyclohexyl)ethan-1-amine, have been explored in the synthesis of Cu(II) complexes. These studies have provided insights into the structural and magnetic properties of such complexes, enhancing our understanding of coordination chemistry (Massoud et al., 2009).
Advanced Material Synthesis
These compounds are also instrumental in the development of advanced materials:
- Poly(ether sulfone) Synthesis : Research has been conducted on the synthesis of multicyclic poly(ether sulfone)s using 4,4'-difluorodiphenylsulfone and tris(4-hydroxyphenyl)ethane, highlighting the role of similar fluorinated compounds in the development of new polymeric materials (Garaleh et al., 2007).
Supramolecular Chemistry
The study of amine-phenol adducts and their framework structures is another area where these compounds have shown significant potential:
- Three-Dimensional Framework Structures : Investigations into the supramolecular chemistry of amine-phenol adducts have demonstrated novel framework structures in adducts involving bis(2-aminoethyl)amine with compounds like 4,4'-sulfonyldiphenol. Such research expands our knowledge of supramolecular architecture and potential applications in material science (Glidewell et al., 2000).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H227, H302, and H314 . The precautionary statements associated with the compound are P210, P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P370+P378, P403+P235, P405, and P501 .
properties
IUPAC Name |
1-(4,4-difluorocyclohexyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c1-6(11)7-2-4-8(9,10)5-3-7/h6-7H,2-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXBNSCUACNFMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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